

Heptyl octanoate physical properties and spectral data

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Compound of Interest

Compound Name: Heptyl octanoate

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Heptyl Octanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties and spectral data of **heptyl octanoate** (CAS No. 4265-97-8). The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.

Core Physical Properties

Heptyl octanoate is a fatty acid ester characterized as a colorless, oily liquid with a waxy, fruity, and green odor.^{[1][2]} It is insoluble in water and soluble in alcohol.^{[1][3]} The quantitative physical properties are summarized in the table below.

Property	Value	Units	Source(s)
Molecular Formula	C ₁₅ H ₃₀ O ₂	-	[3]
Molecular Weight	242.40	g/mol	[2][3]
Density	0.8520 (at 30°C)	g/cm ³	[3]
0.866	g/cm ³	[2]	
Boiling Point	160.00 (at 14.00 mm Hg)	°C	[1][3]
290.5 - 291.00 (at 760.00 mm Hg)	°C	[1][2]	
Melting Point	-10 to -10.6	°C	[2][3]
Refractive Index	1.434	-	[3]
1.437	-	[2]	
Flash Point	130.00	°C	[1][2]
Vapor Pressure	0.002000 (estimated)	mmHg at 25.00 °C	[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **heptyl octanoate**. The following sections detail the key spectral data.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a molecular ion peak and characteristic fragmentation patterns that confirm the structure of **heptyl octanoate**. [3]

- Instrumentation: Typically performed on a GC-MS system with an electron ionization (EI) source. [3]
- Key Fragments (m/z):
 - 57.0

- 145.0
- 98.0
- 41.0
- 43.0[3]

Infrared (IR) Spectroscopy

The IR spectrum of **heptyl octanoate** displays characteristic absorption bands corresponding to its functional groups.[3]

- Technique: Often acquired as a neat liquid sample between capillary cells (FTIR).[3]
- Key Absorptions:
 - A strong absorption band characteristic of the C=O stretching vibration of the ester group.
 - Absorption bands corresponding to C-H stretching and bending vibrations of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[3]

- ^1H NMR: The proton NMR spectrum shows distinct signals for the protons in the heptyl and octanoyl chains, with chemical shifts and splitting patterns characteristic of their chemical environments.[3]
- ^{13}C NMR: The carbon NMR spectrum displays a set of signals corresponding to the 15 carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the two alkyl chains.[3]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of **heptyl octanoate**.

Determination of Physical Properties

- **Density:** The density of liquid **heptyl octanoate** can be determined using the gravimetric buoyancy technique, which relies on Archimedes' principle. A sinker of a known volume is weighed in air and then in the liquid sample. The density is calculated from these two mass values.
- **Boiling Point:** The boiling point can be determined using a micro-boiling point method. A small sample of the liquid is heated in a test tube, and the temperature at which the liquid is observed to be in a state of reflux (boiling with vapor condensing and returning to the liquid) is recorded as the boiling point.^[1]
- **Refractive Index:** The refractive index can be measured using an Abbe refractometer. A drop of the liquid is placed on the prism, and the instrument is adjusted to determine the angle at which light is refracted, from which the refractive index is calculated.

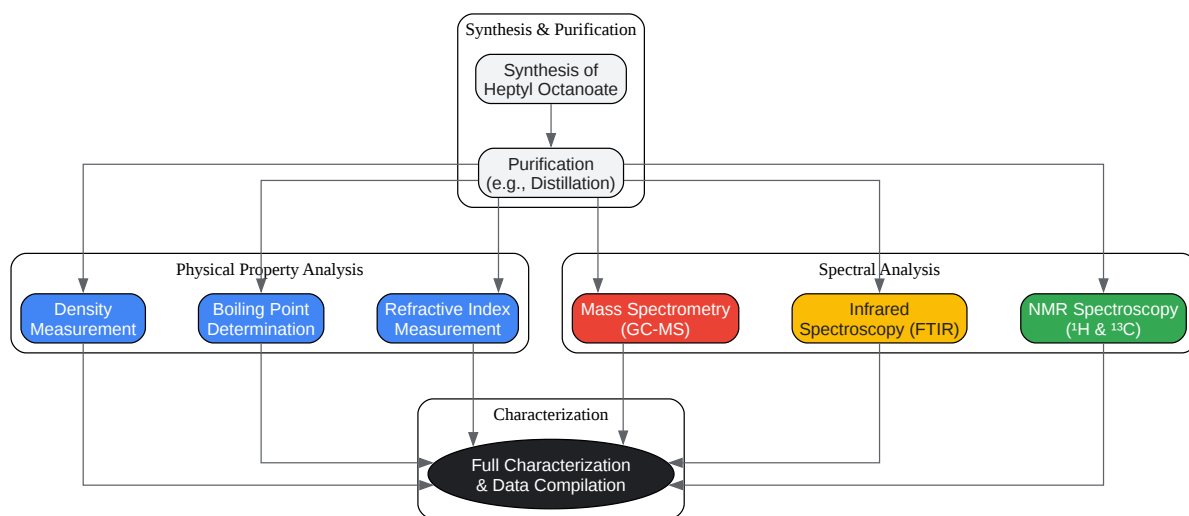
Acquisition of Spectral Data

- **Mass Spectrometry (GC-MS):**
 - A dilute solution of **heptyl octanoate** in a volatile organic solvent (e.g., acetone) is prepared.^[4]
 - The solution is injected into a gas chromatograph (GC) to separate it from any impurities.^[5]
 - The separated compound then enters the mass spectrometer (MS), where it is ionized, typically by electron impact (EI).^[5]
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.^[5]
- **Infrared (IR) Spectroscopy:**
 - A drop of neat **heptyl octanoate** is placed on a clean, polished salt plate (e.g., NaCl).^[6]
 - A second salt plate is placed on top to create a thin liquid film.^[6]

- The "sandwich" is placed in the sample holder of an FTIR spectrometer.
- The IR spectrum is then recorded.
- Nuclear Magnetic Resonance (^1H and ^{13}C NMR) Spectroscopy:
 - A small amount of **heptyl octanoate** is dissolved in a deuterated solvent (e.g., CDCl_3).
 - The solution is transferred to an NMR tube.
 - The NMR tube is placed in the NMR spectrometer.
 - For ^1H NMR, a single-pulse experiment is typically performed to acquire the spectrum.
 - For ^{13}C NMR, a proton-decoupled experiment is usually run to simplify the spectrum, showing a single peak for each unique carbon atom.

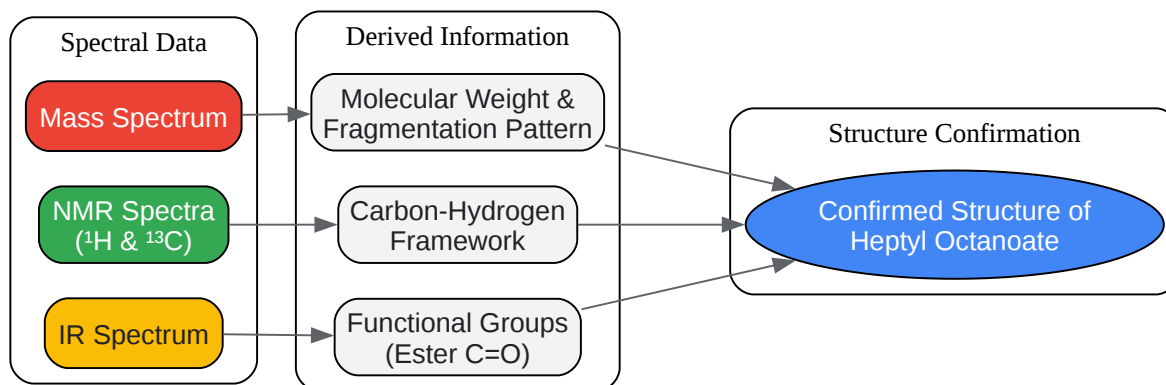
Visualizations

The following diagrams illustrate the experimental workflow for chemical characterization and the logical relationship of spectral data in structure elucidation.



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Caption: Experimental workflow for the characterization of **heptyl octanoate**.



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Caption: Logical relationship of spectral data for structure elucidation.

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